An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-3-amino-5-tert-butylthiophene
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-3-amino-5-tert-butylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-3-amino-5-tert-butylthiophene is a substituted aminothiophene derivative. The 2-aminothiophene scaffold is a prominent heterocyclic core structure in medicinal chemistry, recognized for its versatile biological activities.[1] Compounds incorporating this moiety have shown a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Acetyl-3-amino-5-tert-butylthiophene.
Physicochemical Properties
Quantitative data for 2-Acetyl-3-amino-5-tert-butylthiophene is limited. The following table summarizes available predicted and experimental data for the title compound and a closely related analog, 2-Acetyl-3-aminothiophene. This comparative data provides valuable insights into the expected properties of the target molecule.
| Property | 2-Acetyl-3-amino-5-tert-butylthiophene | 2-Acetyl-3-aminothiophene |
| CAS Number | 175137-06-1[4] | 31968-33-9 |
| Molecular Formula | C₁₀H₁₅NOS[5] | C₆H₇NOS |
| Molecular Weight | 197.3 g/mol [5] | 141.19 g/mol |
| Melting Point (°C) | Data not available | 87-93 |
| Boiling Point (°C) | 329.4 ± 42.0 (Predicted) | Data not available |
| Density (g/cm³) | 1.099 ± 0.06 (Predicted) | Data not available |
| pKa | 2.07 ± 0.10 (Predicted) | Data not available |
| LogP | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis
The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6][7]
Experimental Protocol: Gewald Synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene (Representative)
This protocol is a generalized procedure based on established Gewald reaction methodologies for similar 2-acetyl-3-aminothiophenes.[8][9]
Materials:
-
3,3-Dimethyl-2-butanone (pinacolone) (1.0 equiv)
-
Cyanoacetamide (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (or other suitable base like piperidine or triethylamine) (2.0 equiv)
-
Ethanol (or other suitable solvent like methanol or DMF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,3-dimethyl-2-butanone (1.0 equiv), cyanoacetamide (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.
-
To this suspension, add morpholine (2.0 equiv) at room temperature with stirring.
-
Heat the reaction mixture to reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-Acetyl-3-amino-5-tert-butylthiophene.
Characterization:
The structure of the synthesized compound should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualizing the Gewald Synthesis Workflow
Caption: Workflow for the Gewald synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene.
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons, a singlet for the acetyl methyl protons, a singlet for the thiophene ring proton, and a broad singlet for the amino protons.
-
¹³C NMR: The spectrum should display signals corresponding to the carbons of the tert-butyl group, the acetyl group, and the thiophene ring.
-
FT-IR: Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the acetyl group (around 1650 cm⁻¹), and C-H and C-C stretching and bending vibrations for the alkyl and aromatic moieties.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.3 g/mol ).
Biological Activity and Signaling Pathways
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 2-aminothiophene have been reported to exhibit a range of biological activities, with anticancer and antimicrobial properties being among the most prominent.[3][12]
Anticancer Activity and VEGFR-2 Inhibition
Several studies have highlighted the potential of 2-aminothiophene derivatives as anticancer agents.[13][14] One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][16] By inhibiting VEGFR-2, these compounds can disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[16]
Visualizing the VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiophene derivatives.
Antimicrobial Activity
Various 2-aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][17] The mechanism of action is believed to involve the disruption of essential cellular processes in the microorganisms. The lipophilic nature of the thiophene ring allows these compounds to penetrate microbial cell membranes.
Conclusion
2-Acetyl-3-amino-5-tert-butylthiophene belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific experimental data for this particular molecule is sparse, the known biological activities of the 2-aminothiophene scaffold, particularly as anticancer and antimicrobial agents, make it an interesting candidate for further investigation. The synthetic accessibility via the Gewald reaction provides a straightforward route to this and related compounds for further screening and development. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and elucidating its specific biological targets and mechanisms of action.
References
- 1. 2-ACETYL-3-AMINOTHIOPHENE(31968-33-9) IR Spectrum [m.chemicalbook.com]
- 2. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 3. ijpbs.com [ijpbs.com]
- 4. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]
- 12. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
